Cas no 1332495-31-4 (2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride)

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine
- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine: hydrochloride
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanimidamide hydrochloride
- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride
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- MDL: MFCD19981494
- インチ: 1S/C8H7ClF3N3.ClH/c9-5-1-4(8(10,11)12)3-15-6(5)2-7(13)14;/h1,3H,2H2,(H3,13,14);1H
- InChIKey: FVYFZWALQKLCFF-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN=C(CC(N)=N)C(Cl)=C1)(F)(F)F.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429263-1g |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide hydrochloride |
1332495-31-4 | 97% | 1g |
¥2520.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD505252-1g |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide hydrochloride |
1332495-31-4 | 97% | 1g |
¥1428.0 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429263-5g |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide hydrochloride |
1332495-31-4 | 97% | 5g |
¥7360.00 | 2024-08-09 | |
Apollo Scientific | PC446066-5g |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |
1332495-31-4 | 5g |
£718.00 | 2023-09-02 | ||
TRC | C597645-10mg |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |
1332495-31-4 | 10mg |
$ 50.00 | 2022-06-01 | ||
TRC | C597645-50mg |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |
1332495-31-4 | 50mg |
$ 135.00 | 2022-06-01 | ||
Fluorochem | 317479-5g |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride |
1332495-31-4 | 95.0% | 5g |
£1,143.00 | 2023-04-19 | |
Fluorochem | 317479-1g |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride |
1332495-31-4 | 95.0% | 1g |
£336.00 | 2023-04-19 | |
Apollo Scientific | PC446066-1g |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |
1332495-31-4 | 1g |
£211.00 | 2023-09-02 | ||
TRC | C597645-100mg |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |
1332495-31-4 | 100mg |
$ 210.00 | 2022-06-01 |
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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10. Back matter
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochlorideに関する追加情報
Introduction to 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride (CAS No. 1332495-31-4)
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride, identified by its CAS number 1332495-31-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring, along with the acetamidine moiety, contribute to its unique chemical properties and biological interactions.
The acetamidine hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various experimental and industrial applications. In recent years, there has been a growing interest in pyridine-based compounds due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern in 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug discovery.
One of the most compelling aspects of this compound is its potential utility in the development of novel therapeutic agents. The 3-chloro and 5-trifluoromethyl substituents are known to influence the electronic properties and binding affinity of pyridine derivatives, making them valuable for designing molecules with enhanced pharmacological activity. Recent studies have demonstrated that pyridine-based compounds can exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motifs present in 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride align well with these findings, suggesting its potential as a lead compound or intermediate in drug development pipelines.
Furthermore, the acetamidine group is a well-documented pharmacophore that has been incorporated into numerous drugs due to its ability to modulate enzyme activity and receptor binding. The hydrochloride salt form of this compound ensures better bioavailability and shelf stability, which are essential factors for pharmaceutical applications. Researchers have been exploring the synthesis and characterization of various pyridine derivatives to identify new molecular entities with improved therapeutic profiles. The structural complexity and functional diversity of 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride make it a promising candidate for further investigation.
In the context of contemporary pharmaceutical research, there is an increasing emphasis on developing small molecules that can selectively target specific disease pathways. Pyridine derivatives have shown promise in this regard, particularly in targeting enzymes involved in cancer metabolism and inflammation. The 3-chloro and 5-trifluoromethyl substituents in this compound are known to enhance binding interactions with biological targets, thereby increasing its potential as a therapeutic agent. Recent advancements in computational chemistry and high-throughput screening techniques have facilitated the rapid identification of novel drug candidates. 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride could serve as a valuable scaffold for designing molecules with enhanced efficacy and reduced side effects.
The synthesis of 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The presence of sensitive functional groups such as chloro and trifluoromethyl necessitates careful optimization to avoid unwanted side reactions. Advances in synthetic methodologies have enabled chemists to access complex molecular structures more efficiently, making it feasible to produce compounds like this on a larger scale for research purposes.
From a medicinal chemistry perspective, understanding the relationship between molecular structure and biological activity is crucial for designing effective drugs. The acetamidine hydrochloride moiety in this compound is known to interact with various biological targets, including kinases and proteases. These interactions are often mediated by hydrogen bonding networks that are influenced by the electronic distribution within the molecule. The 3-chloro and 5-trifluoromethyl substituents further modulate these interactions by affecting electron density and steric hindrance around key binding sites.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development due to their ability to improve metabolic stability and oral bioavailability. The trifluoromethyl group in particular has been extensively studied for its role in enhancing binding affinity and reducing metabolic degradation. In combination with other functional groups like acetamidine, these substituents can lead to molecules with potent pharmacological activity. The case of 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride exemplifies how structural modifications can fine-tune biological properties for therapeutic benefit.
The application of this compound extends beyond academic research; it also holds promise for industrial applications where novel intermediates are needed for synthesizing APIs. Pharmaceutical companies are increasingly investing in research aimed at identifying new chemical entities with improved pharmacokinetic profiles. The versatility of pyridine derivatives, including those featuring chloro and trifluoromethyl substituents, makes them valuable tools for medicinal chemists working on next-generation therapeutics.
In conclusion,2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride (CAS No. 1332495-31-4) is a structurally complex yet promising compound with significant potential in pharmaceutical research. Its unique substitution pattern suggests utility as a lead compound or intermediate for developing novel therapeutic agents targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in drug discovery efforts worldwide.
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